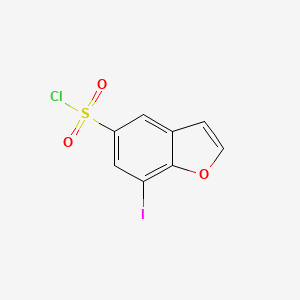

7-Iodobenzofuran-5-sulfonyl chloride

Description

Overview of Benzofuran Derivatives in Organic Chemistry

Benzofuran represents a fundamental structural unit extensively found in natural products and synthetic materials, consisting of a fused benzene and furan ring system that serves as a privileged scaffold in medicinal chemistry. The benzofuran core structure exhibits remarkable versatility in organic synthesis, with derivatives displaying diverse pharmacological activities including anti-inflammatory, antimicrobial, antifungal, antihyperglycemic, analgesic, antiparasitic, and antitumor properties. Contemporary synthetic approaches to benzofuran derivatives have evolved to encompass multiple catalytic strategies, including palladium-based catalysis, rhodium-mediated reactions, Lewis-acid-promoted cyclizations, and catalyst-free methodologies.

The synthesis of benzofuran derivatives through palladium-catalyzed approaches involves sophisticated reaction mechanisms utilizing copper triflate as an oxidant, dimethylformamide as solvent, and 1,10-phenanthroline as both additive and catalyst to achieve efficient yields through carbonyl removal processes. Advanced methodologies have demonstrated the generation of benzofuran structures via rhodium-catalyzed annulation reactions, employing cyclopentadienyl-based rhodium complexes in tetrachloroethane solvent systems to obtain diversely substituted benzofuran heterocycles with yields ranging from 30 to 80 percent. The development of Lewis-acid-based catalytic systems has further expanded synthetic accessibility, with scandium triflate-catalyzed cycloaddition reactions between isocyanides and ortho-quinone methides providing efficient routes to amino-substituted benzofurans under moderate reaction conditions.

Recent advances in benzofuran synthesis have incorporated electrochemical approaches and interrupted Pummerer reactions, demonstrating the continued evolution of synthetic methodologies. These developments highlight the enduring importance of benzofuran derivatives in pharmaceutical research and the ongoing need for efficient synthetic routes to access these valuable structural motifs.

Historical Context of Sulfonyl Chloride Compounds

Sulfonyl chlorides emerged as significant synthetic intermediates following the seminal discovery of sulfonamide antibacterial activity in 1932 through the collaborative efforts of Domagk, Mietzsch, and Klarer at I. G. Farbenindustrie. The development of sulfonamide-based drugs, epitomized by Prontosil as the flagship compound, marked a turning point in medicinal chemistry and established the sulfonamide linkage as an ever-present motif in biologically relevant compounds. The traditional synthesis of sulfonyl chlorides has been dominated by the conversion of sulfonic acids through dehydration using highly oxidizing reagents such as phosphorus oxychloride, sulfuryl dichloride, and related derivatives.

Benzenesulfonyl chloride, first prepared in 1838 by French chemist Henri Victor Regnault, represents the prototype sulfonyl chloride compound. Industrial production methods for arylsulfonyl chlorides employ a two-step, one-pot reaction process beginning with arenes and chlorosulfuric acid, followed by chlorination of the intermediate sulfonic acid. The synthesis involves treating benzene with chlorosulfuric acid to form benzenesulfonic acid, which subsequently reacts with additional chlorosulfuric acid to yield benzenesulfonyl chloride and sulfuric acid.

Alternative synthetic approaches have included the Reed reaction for alkylsulfonyl chlorides and the reaction of benzenediazonium chloride with sulfur dioxide and copper(I) chloride to generate sulfonyl chlorides. The evolution of sulfonyl chloride chemistry has been constrained by the low chemoselectivity and limited functional group compatibility of traditional reagents, restricting their application in late-stage functionalization contexts. Recent advances have introduced novel approaches for selective late-stage sulfonyl chloride formation, employing reagents such as Pyry-BF₄ in tertiary butanol to overcome these limitations.

Significance of Halogenated Benzofuran Structures

Halogenated benzofuran derivatives have demonstrated exceptional biological significance, with halogen substitutions consistently resulting in substantial increases in anticancer activities. The incorporation of bromine, chlorine, or fluorine atoms into benzofuran structures enhances biological activity through the formation of halogen bonds, which represent attractive interactions between electrophilic halogens and nucleophilic sites in biological molecules. This phenomenon substantially improves binding affinity and has been extensively documented in structure-activity relationship studies.

Research investigations have revealed that halogenated benzofuran derivatives exhibit remarkable cytotoxic activity against various cancer cell lines, with the position of halogen substitution serving as a critical determinant of biological activity. Compounds containing bromine atoms attached to methyl groups at the 3-position of benzofuran rings have demonstrated exceptional cytotoxicity against K562 and HL60 leukemia cells, achieving inhibitory concentration values of 5 micromolar and 0.1 micromolar respectively, while maintaining selectivity toward normal cells. The substitution of N-phenyl rings with halogens has proven beneficial due to their hydrophobic and electron-donating properties, which enhance cytotoxic characteristics.

The development of 5-chlorobenzofuran-2-carboxamides as allosteric cannabinoid receptor type 1 modulators has yielded compounds with antiproliferative activities comparable to established anticancer drugs. These derivatives exhibit inhibitory concentration values of approximately 1.136 micromolar against human mammary gland epithelial cell lines, demonstrating the potential of halogenated benzofuran structures in therapeutic applications. The consistent enhancement of biological activity across different halogen substitutions suggests that the electronic and steric effects of halogen atoms, rather than their specific chemical identity, contribute to improved pharmacological profiles.

Research Importance of 7-Iodobenzofuran-5-sulfonyl chloride

This compound represents a unique convergence of halogenated benzofuran and sulfonyl chloride functionalities, positioning it as a valuable intermediate for diverse synthetic applications. The compound's molecular structure features strategically positioned functional groups that enable multiple reaction pathways, making it particularly valuable for pharmaceutical development and the synthesis of complex organic molecules. The synthesis of this compound typically involves the sequential introduction of iodine at the 7-position of benzofuran, followed by sulfonyl chloride group installation at the 5-position through specialized reaction conditions.

The electrophilic nature of the sulfonyl chloride group facilitates reactions with various nucleophiles, enabling the formation of sulfonamide and sulfonate ester derivatives that are crucial in medicinal chemistry applications. The presence of iodine at the 7-position provides additional synthetic versatility through potential cross-coupling reactions, metal-catalyzed transformations, and nucleophilic substitution processes. This dual functionality creates opportunities for complex molecule synthesis that would be challenging to achieve through alternative synthetic routes.

The compound's classification as both a sulfonyl chloride and halogenated heterocycle enables its application in multiple synthetic strategies, from early-stage building block incorporation to late-stage functionalization procedures. Research applications have demonstrated its utility in developing pharmaceuticals, creating biologically active molecules, and serving as an intermediate in multi-step synthetic sequences. The unique reactivity profile arising from the combination of benzofuran, iodine, and sulfonyl chloride functionalities positions this compound as a versatile tool for accessing diverse chemical space in drug discovery programs.

Comparison with Related Compounds: 2,3-Dihydro Variants and Non-halogenated Analogs

The structural relationship between this compound and its 2,3-dihydro variant, 2,3-dihydrobenzofuran-5-sulfonyl chloride, illustrates the impact of aromatic versus saturated heterocyclic systems on synthetic utility and reactivity patterns. 2,3-Dihydrobenzofuran-5-sulfonyl chloride, with Chemical Abstracts Service number 115010-11-2 and molecular formula C₈H₇ClO₃S, serves as a versatile building block in organic synthesis, particularly for pharmaceutical and agrochemical development. The dihydro variant exhibits a melting point of 85°C and demonstrates solubility characteristics suitable for various synthetic applications.

Synthetic methodologies for converting 2,3-dihydrobenzofuran-5-sulfonyl chloride to its fully aromatic analog involve treatment with N-bromosuccinimide in benzene at 80°C, achieving yields of approximately 80 percent. This transformation employs azobisisobutyronitrile as a radical initiator and requires careful purification through silica gel chromatography using hexanes and methylene chloride solvent systems. The resulting benzofuran-5-sulfonyl chloride can be obtained as colorless crystals with melting points ranging from 48.5 to 50.6°C following recrystallization from ether and hexanes.

| Compound | Molecular Formula | CAS Number | Melting Point | Key Structural Features |

|---|---|---|---|---|

| This compound | C₈H₄ClIO₃S | 856678-58-5 | Not specified | Aromatic benzofuran, 7-iodo, 5-sulfonyl chloride |

| 2,3-Dihydrobenzofuran-5-sulfonyl chloride | C₈H₇ClO₃S | 115010-11-2 | 85°C | Saturated heterocycle, 5-sulfonyl chloride |

| Benzofuran-5-sulfonyl chloride | C₈H₅ClO₃S | 869885-60-9 | 48.5-50.6°C | Aromatic benzofuran, 5-sulfonyl chloride |

| 7-Chlorobenzofuran-5-sulfonyl chloride | C₈H₄Cl₂O₃S | Not specified | Not specified | Aromatic benzofuran, 7-chloro, 5-sulfonyl chloride |

The comparison with non-halogenated benzofuran-5-sulfonyl chloride reveals the synthetic advantages conferred by halogen substitution. The non-halogenated analog, with Chemical Abstracts Service number 869885-60-9, can be synthesized through multi-stage processes involving Grignard reagent formation, sulfur dioxide incorporation, and sulfuryl dichloride treatment, achieving yields of approximately 15 percent. The synthesis requires careful temperature control, maintaining reactions at -30 to -40°C during critical steps, and employs tetrahydrofuran as the primary solvent system.

Structure

2D Structure

Properties

IUPAC Name |

7-iodo-1-benzofuran-5-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClIO3S/c9-14(11,12)6-3-5-1-2-13-8(5)7(10)4-6/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRNYAXAKWGEDMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC2=C(C=C(C=C21)S(=O)(=O)Cl)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClIO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20695093 | |

| Record name | 7-Iodo-1-benzofuran-5-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20695093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

856678-58-5 | |

| Record name | 7-Iodo-5-benzofuransulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=856678-58-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Iodo-1-benzofuran-5-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20695093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Preparation of Halogenated Benzofuran Intermediates

A key step in the preparation is the selective halogenation of benzofuran derivatives, particularly at the 7-position with iodine. Based on the methodology for related benzofuran compounds:

- Starting from protected amino-hydroxybenzoic acid derivatives, halogenation is performed using halogenating agents such as N-iodosuccinimide (NIS) in organic solvents under controlled heating to obtain 3,5-dihalo-substituted intermediates.

- Subsequent palladium-catalyzed coupling with trialkylsilyl acetylene reagents facilitates the formation of the benzofuran ring with the iodine substituent at the 7-position.

- Deprotection and hydrolysis steps yield the halogenated benzofuran carboxylic acids with yields around 65-70% per step, with an overall multi-step yield approximately 24% (see Table 1 for reaction conditions and yields).

| Step | Reaction | Conditions | Yield (%) |

|---|---|---|---|

| 1 | Halogenation with NIS | Organic solvent, heating | ~70 |

| 2 | Pd-catalyzed coupling with trialkylsilyl acetylene | 55-70 °C, 6 h, Pd catalyst, CuI, base | ~70 |

| 3 | Deprotection/Hydrolysis | Alkaline conditions, 70 °C, 8 h | ~67 |

| Overall (6 steps) | From protected amino-hydroxybenzoic acid to 4-amino-5-iodobenzofuran-7-carboxylic acid | Multiple steps combined | ~24 |

Table 1: Representative reaction conditions and yields for halogenated benzofuran intermediates relevant to 7-iodobenzofuran derivatives

Sulfonylation and Chlorination to Form Sulfonyl Chloride

The sulfonyl chloride functionality is typically introduced by:

- Sulfonation of the benzofuran ring at the 5-position, often via electrophilic aromatic substitution using sulfonic acid derivatives or sulfonation reagents.

- Conversion of the sulfonic acid intermediate to the sulfonyl chloride using chlorinating agents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) .

A closely related method for sulfonyl chloride preparation from sulfonic acids involves:

- Reacting the sulfonic acid with phosphorus pentachloride under controlled temperature and stoichiometry to minimize by-products.

- Distillation under reduced pressure to purify the sulfonyl chloride product.

- Avoiding excess chlorinating agent to prevent side reactions such as chlorination of the aromatic ring (as seen in pyridine sulfonyl chloride synthesis).

Although this exact protocol is described for pyridine-3-sulfonyl chloride, the principles apply to benzofuran sulfonyl chlorides, including 7-iodobenzofuran-5-sulfonyl chloride.

Summary Table of Preparation Methodology for this compound

Research Findings and Considerations

- The halogenation and coupling steps are critical for regioselectivity and yield; palladium-catalyzed cross-coupling is well-established for this purpose.

- Chlorination of sulfonic acids to sulfonyl chlorides requires careful stoichiometric control to avoid unwanted chlorination or decomposition.

- Purification by distillation under reduced pressure is effective for isolating pure sulfonyl chloride products.

- The overall synthetic route may involve multi-step sequences with cumulative yields around 20-30%, typical for complex benzofuran derivatives.

- Stability and handling of this compound require attention to solvent choice and storage conditions to maintain reactivity for downstream applications.

Chemical Reactions Analysis

Types of Reactions: 7-Iodobenzofuran-5-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.

Coupling Reactions: It is used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine or pyridine.

Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and boronic acids under mild conditions.

Major Products Formed: The major products formed from these reactions include sulfonamides, sulfonate esters, and biaryl compounds, depending on the specific reagents and conditions used .

Scientific Research Applications

Synthesis of Pharmaceutical Compounds

7-Iodobenzofuran-5-sulfonyl chloride is utilized as an intermediate in the synthesis of various pharmaceutical agents. Its sulfonyl chloride group can undergo nucleophilic substitution reactions, allowing for the introduction of diverse functional groups into target molecules. This property is particularly valuable in the development of new drugs with enhanced biological activity.

Chemical Reactions and Mechanisms

The compound serves as a reagent in several chemical reactions, including:

- Nucleophilic Substitution : The sulfonyl chloride can react with amines, alcohols, and thiols to form sulfonamides, sulfones, and other derivatives.

- Coupling Reactions : It can participate in coupling reactions to form complex organic structures, which are essential for drug discovery and development.

Bioconjugation Techniques

In biochemistry, this compound is employed for bioconjugation purposes. It can be used to label biomolecules, facilitating the study of protein interactions and cellular processes. The introduction of the iodine atom can also enhance the imaging capabilities of labeled compounds in various analytical techniques.

Material Science

The compound's unique chemical properties make it suitable for applications in material science, particularly in the development of functional polymers and coatings that require specific reactivity or stability under various conditions.

Case Study 1: Synthesis of Anticancer Agents

Recent studies have demonstrated the use of this compound in synthesizing novel anticancer compounds. By modifying the sulfonyl chloride functionality, researchers were able to create derivatives that exhibited significant cytotoxicity against cancer cell lines. This approach highlights the compound's potential as a scaffold for developing targeted therapies.

Case Study 2: Development of Diagnostic Tools

Another application involves using this compound in creating diagnostic tools for detecting specific biomolecules associated with diseases. By attaching fluorescent markers through nucleophilic substitution reactions, researchers have successfully developed assays that can detect low concentrations of biomarkers in clinical samples.

Mechanism of Action

The mechanism of action of 7-Iodobenzofuran-5-sulfonyl chloride involves the formation of sulfonyl intermediates that can react with various nucleophiles. The sulfonyl chloride group is highly reactive, allowing it to form stable covalent bonds with nucleophilic sites on target molecules. This reactivity is harnessed in various synthetic applications to introduce sulfonyl groups into organic compounds .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed analysis:

Halogen-Substituted Benzofuran Sulfonyl Chlorides

Compounds such as 7-bromo-5-sulfonyl chloride benzofuran or 7-chloro-5-sulfonyl chloride benzofuran are logical analogs. Key differences arise from the halogen’s electronegativity and atomic radius:

- Iodine vs. Bromine/Chlorine : The iodine atom’s larger size and lower electronegativity compared to bromine or chlorine may reduce the sulfonyl chloride’s electrophilicity but enhance its stability in certain reactions.

- Reactivity : Iodine’s polarizable nature could facilitate nucleophilic aromatic substitution (NAS) reactions more readily than smaller halogens, though this is speculative without direct data.

Table 1: Theoretical Comparison of Halogenated Benzofuran Sulfonyl Chlorides

Non-Halogenated Benzofuran Sulfonyl Chlorides

Compounds like benzofuran-5-sulfonyl chloride (without iodine) would exhibit:

- Higher Reactivity : Absence of electron-withdrawing iodine could increase the sulfonyl chloride’s electrophilicity.

- Reduced Steric Hindrance : Smaller substituents might improve accessibility in coupling reactions.

Functional Group Analogs

7-Chloro-3-methyl-1H-indole-2-carboxylic acid (CAS: 16381-48-9) shares a chloro substituent but differs in core structure (indole vs. benzofuran) and functional groups (carboxylic acid vs. sulfonyl chloride). Key distinctions include:

- Acidity : The carboxylic acid group in the indole derivative is more acidic than the sulfonyl chloride.

- Applications : Indole derivatives are often used in drug discovery (e.g., kinase inhibitors), whereas sulfonyl chlorides are typically intermediates for sulfonamides.

Research and Application Gaps

The provided evidence lacks direct experimental comparisons (e.g., reactivity studies, spectroscopic data, or synthetic yields). For example:

- Bioactivity : While labeled a "bioactive small molecule" , its specific biological targets or mechanisms remain unaddressed.

Biological Activity

7-Iodobenzofuran-5-sulfonyl chloride is a sulfonyl chloride compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data, case studies, and research findings.

Chemical Structure and Properties

The chemical formula for this compound is with a molecular weight of approximately 292.63 g/mol. The structure includes a benzofuran moiety, which is known for its diverse biological properties, and a sulfonyl chloride functional group that enhances its reactivity.

Antimicrobial Activity

Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. The sulfonyl chloride group in this compound contributes to its potential as an antimicrobial agent. Sulfonamides generally act by inhibiting bacterial folate synthesis, which is crucial for DNA synthesis and cell division.

Table 1: Antimicrobial Activity of Sulfonamide Derivatives

Anticancer Activity

Several studies have explored the anticancer potential of compounds containing sulfonamide groups. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of cell proliferation. For instance, compounds similar to this compound have shown efficacy against various cancer cell lines.

Case Study: Anticancer Efficacy

In a study involving synthesized sulfonamide derivatives, compounds were tested against human breast adenocarcinoma (MCF-7) and lung adenocarcinoma (A549) cell lines. The results indicated that certain derivatives exhibited IC50 values comparable to established chemotherapeutics like cisplatin.

Table 2: Anticancer Activity of Related Compounds

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

- Inhibition of Enzymatic Activity : The sulfonyl group can inhibit enzymes involved in folate metabolism in bacteria.

- Induction of Apoptosis : In cancer cells, the compound may trigger apoptotic pathways by modulating gene expression related to cell survival and proliferation, such as BCL-2 family proteins.

- Cell Cycle Arrest : Research suggests that compounds with similar structures can cause cell cycle arrest at the G2/M phase, leading to increased cytotoxicity against cancer cells.

Safety and Toxicity

While investigating the biological activities, it is crucial to consider the safety profile of this compound. Preliminary data suggest that while it exhibits significant biological activity, further studies are necessary to evaluate its toxicity and side effects comprehensively.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 7-Iodobenzofuran-5-sulfonyl chloride?

- Methodological Answer : Synthesis typically involves iodination of benzofuran precursors followed by sulfonation. Key parameters include:

- Temperature : Maintain 0–5°C during iodination to minimize side reactions.

- Solvents : Use anhydrous dichloromethane or THF to avoid hydrolysis of intermediates.

- Catalysts : Employ Lewis acids (e.g., AlCl₃) for efficient sulfonyl chloride formation.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures .

- Data Table :

| Iodination Agent | Yield (%) | Purity (HPLC) | Conditions |

|---|---|---|---|

| ICl | 78 | 95% | 0°C, 2 h |

| NIS | 85 | 97% | RT, 4 h |

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : A multi-technique approach is critical:

- NMR : ¹H NMR (δ 7.8–8.2 ppm for aromatic protons), ¹³C NMR (distinct C-I coupling at ~90 ppm). Use DEPT-135 to confirm quaternary carbons.

- IR : Confirm sulfonyl chloride group via S=O stretches (1360 cm⁻¹ and 1180 cm⁻¹).

- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular ion [M+H]⁺.

Cross-validate results with elemental analysis (C, H, S, I) to resolve ambiguities .

Advanced Research Questions

Q. How can researchers resolve conflicting spectroscopic data during characterization of this compound?

- Methodological Answer : Discrepancies (e.g., unexpected NMR splitting or IR shifts) may arise from impurities or tautomerism. Strategies include:

- 2D NMR (COSY, HSQC) : Map proton-carbon correlations to confirm structure.

- Computational Modeling : Compare experimental ¹³C NMR shifts with DFT-calculated values (B3LYP/6-31G* level).

- Parallel Synthesis : Replicate the reaction to isolate intermediates and identify side products.

Document all anomalies in supplementary materials for peer review .

Q. What strategies mitigate decomposition of this compound under varying storage conditions?

- Methodological Answer : Stability studies should assess:

- Temperature : Store at –20°C in amber vials to slow hydrolysis.

- Humidity : Use desiccants (e.g., silica gel) in sealed containers.

- Analytical Monitoring : Track purity via HPLC every 48 hours; degradation products (e.g., sulfonic acid) elute earlier.

- Inert Atmosphere : Argon or nitrogen blankets prevent oxidative decomposition .

Q. How to design kinetic studies to probe the reactivity of this compound in nucleophilic substitutions?

- Methodological Answer :

- Variable Control : Vary nucleophile concentration (e.g., amines, alkoxides) while keeping substrate constant.

- Rate Measurement : Use HPLC or GC to monitor substrate depletion at timed intervals.

- Activation Parameters : Apply the Eyring equation to ΔG‡ values derived from Arrhenius plots (temperatures: 25°C, 40°C, 60°C).

- Competitive Experiments : Compare reactivity with analogous sulfonyl chlorides (e.g., 7-Bromo derivatives) to isolate electronic effects .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in reported synthetic yields for this compound?

- Methodological Answer : Yield discrepancies often stem from:

- Reagent Quality : Ensure iodination agents (e.g., NIS) are freshly distilled.

- Workup Variations : Compare extraction methods (e.g., aqueous washes vs. solvent partitioning).

- Analytical Calibration : Standardize HPLC/GC protocols with certified reference materials.

Publish detailed experimental logs to enable reproducibility .

Methodological Best Practices

- Experimental Design : Use factorial design (e.g., Taguchi methods) to optimize multi-variable syntheses .

- Data Reporting : Include raw spectra, chromatograms, and computational outputs in supplementary files .

- Ethical Compliance : Disclose all modifications to published protocols and conflicts of interest .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.